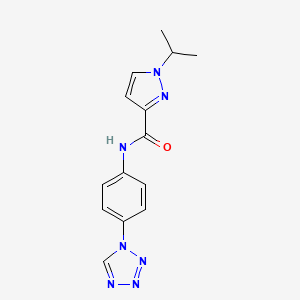![molecular formula C17H17ClN2O2 B2830032 2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide CAS No. 736977-31-4](/img/structure/B2830032.png)
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a chloroacetamido group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and chloroacetamido groups. For example, the chlorine atom in the chloroacetamido group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some general properties that might be relevant for this compound include its polarity, solubility, and stability .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel derivatives based on benzamide and acetamide frameworks, which are evaluated for their antimicrobial activities. For instance, the synthesis of new thiazole and pyrazole derivatives, incorporating the benzothiophene moiety, has shown promising antimicrobial properties (Gouda et al., 2010). Similarly, the development of new thiourea derivatives, including benzamides with varied substituents, has been explored for their potent anti-pathogenic activities, particularly against strains capable of forming biofilms, highlighting the relevance in combating antibiotic-resistant bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity
The exploration of benzamide-like compounds has led to the identification of novel anticonvulsant agents. A study on a series of 4-aminophenylacetamides demonstrated the relationship between the structural features of benzamide derivatives and their anticonvulsant efficacy, revealing that certain modifications can significantly enhance activity (Clark & Davenport, 1987).
Material Science Applications
In material science, the development of photoresponsive molecularly imprinted hydrogels utilizing azobenzene-containing monomers has been reported. These materials are designed for the photoregulated release and uptake of pharmaceuticals, showcasing the potential for controlled drug delivery systems that can be triggered by light (Gong, Wong, & Lam, 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various benzamide and phenylacetamide derivatives have been extensively studied for their potential as antimicrobial agents. Notably, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides were synthesized and showed broad-spectrum activity against several microorganisms, including drug-resistant strains, indicating their potential as new antimicrobial agents (Ertan et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-8-13(9-7-12)11-19-17(22)14-4-2-3-5-15(14)20-16(21)10-18/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLQZYINYAOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)
![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)
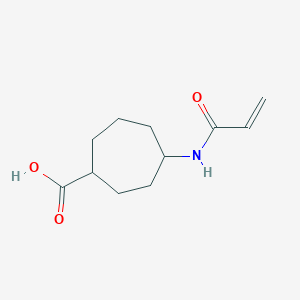

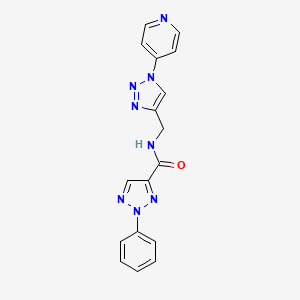
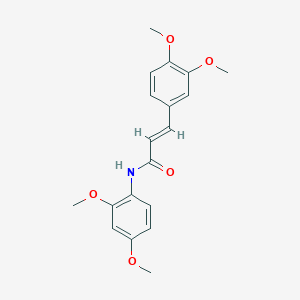

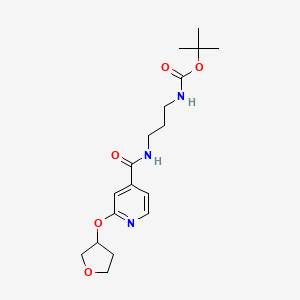

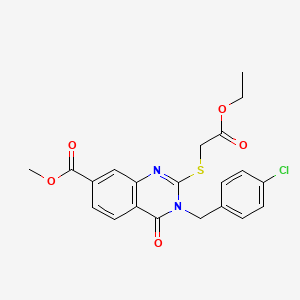
![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)
